molecular formula C10H7N3O7S2 B587909 Tizoxanide Sulfate CAS No. 1391053-06-7

Tizoxanide Sulfate

Cat. No.: B587909
CAS No.: 1391053-06-7
M. Wt: 345.3
InChI Key: QKOHKCVYPSCCMW-UHFFFAOYSA-N
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Description

Tizoxanide, also known as desacetyl-nitazoxanide, is a thiazolide and an antiparasitic agent that occurs as a metabolite of nitazoxanide in humans through hydrolysis .


Synthesis Analysis

Tizoxanide is the active circulating metabolite of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound . NTZ is partially absorbed by the gastrointestinal tract and is rapidly hydrolysed by plasma esterases to its active form, Tizoxanide .


Molecular Structure Analysis

The chemical structure of Tizoxanide has been depicted in a study . It is the active form of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound .


Chemical Reactions Analysis

Tizoxanide is metabolized into its active form through hydrolysis . A high-performance thin-layer chromatographic (HPTLC) method has been developed for analysis of Tizoxanide in human plasma .


Physical and Chemical Properties Analysis

Tizoxanide has a molecular formula of C10H7N3O4S and a molecular weight of 265.25 g/mol . More detailed physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

  • Metabolism in Animals : Tizoxanide is a major metabolite of nitazoxanide with significant activity against various pathogens. A study investigating its metabolism in rats, pigs, and chickens found that acetylation and glucuronidation were major metabolic pathways in rats and pigs, while acetylation and sulfation were predominant in chickens. This study also identified new metabolites, indicating species variations in drug metabolism and elimination (Huang et al., 2015).

  • Antibacterial and Antiparasitic Activities : Research on tizoxanide's synthesis and its antibacterial activities revealed it as a potent antibacterial and antiparasitic agent, effective against a wide range of organisms, including anaerobic bacteria (Rossignol & Stachulski, 1999).

  • Effectiveness Against Influenza Viruses : A study assessing the susceptibility of circulating influenza viruses to tizoxanide showed potent in vitro antiviral activity against various influenza viruses, including neuraminidase inhibitor-resistant strains (Tilmanis et al., 2017).

  • Characterization and Structural Analysis : Tizoxanide's crystal structure and various physicochemical properties were analyzed, providing insights into its conformational preferences and potential biological activity (Bruno et al., 2013).

  • Anti-Inflammatory Effects : A study discovered tizoxanide's significant anti-inflammatory effects in LPS-activated macrophages, inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB and MAPK signaling pathways (Shou et al., 2019).

  • Pharmacokinetic Studies : Research on tizoxanide's pharmacokinetics using micellar liquid chromatography indicated its potential in drug monitoring and clinical studies (Shalan et al., 2014).

  • Antimycobacterial Properties : Tizoxanide demonstrated antimycobacterial properties in vitro and in whole blood culture, suggesting its potential as a therapeutic agent against Mycobacterium tuberculosis (Harausz et al., 2016).

  • Induction of Autophagy : A study highlighted that tizoxanide could induce autophagy by inhibiting the PI3K/Akt/mTOR pathway in macrophage cells, suggesting a novel mechanism for its anti-infective effects (Shou et al., 2020).

  • Brain Tissue Analysis : Tizoxanide's effectiveness in treating glioma was supported by a study analyzing its presence in rat brain tissue and plasma, indicating its potential for brain-related therapies (Guo et al., 2020).

  • Proteomic Analysis in Vero Cells : Research on the response of Vero cells to tizoxanide treatment unveiled potential mechanisms for its antimicrobial effect, suggesting broader implications in microbial infection treatments (Yamamoto et al., 2020).

Safety and Hazards

Tizoxanide may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Nitazoxanide, the parent drug of Tizoxanide, is currently being assessed as a candidate therapeutic for SARS-CoV-2 . Over the next five years, clinical development of Nitazoxanide is likely to focus primarily on viral respiratory infections . Another study suggests that the ethanol salt of Thiazolide retains the activity of the parent together with an improved cell safety index, making it a good candidate for further evaluation .

Biochemical Analysis

Biochemical Properties

Tizoxanide Sulfate interacts with various biomolecules in the cell. It has been shown to regulate the PI3K/Akt/mTOR signaling pathway , a crucial biochemical reaction pathway in cells. This interaction influences the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce autophagy in RAW264.7 macrophage cells by inhibiting the PI3K/Akt/mTOR signaling pathway . It also has a broad antimicrobial effect, lowering cell metabolism and RNA processing and modification .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. A validated LC-MS/MS analytical method capable of quantifying this compound in multiple matrices has shown minimal impact of matrix effects. The validated assay was linear from 15.6 ng/mL to 1000 ng/mL .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Transport and Distribution

Sulfate is taken up in an active process usually against a concentration gradient across the plasma membrane of root cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Rna localization, a related concept, is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHKCVYPSCCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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